![molecular formula C9H11N5O B1381344 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1955515-20-4](/img/structure/B1381344.png)
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Overview
Description
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . The reaction is carried out in the presence of a base such as potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the aminoethyl position.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors Development
One of the primary applications of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is as a scaffold for designing kinase inhibitors. Kinases are crucial in numerous signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound's unique structure allows for modifications that enhance potency and selectivity against specific kinases.
Case Study: Inhibition of Cancer Cell Proliferation
Research has demonstrated that derivatives of this compound show promising activity against various cancer cell lines. For instance, modifications at the aminoethyl position have led to enhanced binding affinity to specific kinase targets, resulting in significant reductions in cell proliferation rates in vitro.
Biological Studies
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition mechanisms. By interacting with specific enzymes, it can elucidate pathways involved in disease processes.
Case Study: Protein Interaction Analysis
In studies involving protein interactions, this compound has been shown to inhibit certain target proteins effectively. For example, its interaction with protein kinases has been analyzed using surface plasmon resonance (SPR) techniques, revealing detailed insights into binding kinetics and affinities.
Industrial Applications
Synthesis of Advanced Materials
In the industrial sector, this compound serves as a building block for synthesizing advanced materials. Its functional groups allow for versatile chemical modifications that are essential for creating complex molecular architectures.
Case Study: Development of Novel Polymers
Researchers have successfully incorporated this compound into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. This application highlights its potential in material science and engineering.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the aminoethyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design.
Biological Activity
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves multi-step processes that can yield compounds with diverse biological activities. For instance, a two-step synthesis method has been reported for related compounds, demonstrating efficient yields and straightforward procedures. The structural modifications in these compounds often lead to variations in their biological properties, particularly in neuroprotective and antioxidant activities .
Neuroprotective Properties
Research indicates that derivatives of pyrimido[4,5-d]pyrimidines exhibit neuroprotective effects. For example, compounds synthesized from similar frameworks have shown promising results in protecting neuronal cells from oxidative stress. In vitro studies using hydrogen peroxide (H₂O₂) as an oxidative stressor demonstrated that certain derivatives significantly reduced cell death and oxidative damage. The mechanism is believed to involve the inhibition of reactive oxygen species (ROS) generation and enhancement of cellular antioxidant defenses .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays including the Oxygen Radical Absorbance Capacity (ORAC) assay. Compounds with similar structures have been reported to possess strong antioxidant properties, which are crucial in mitigating diseases associated with oxidative stress such as Alzheimer's disease. The ability to inhibit Aβ aggregation further underscores the therapeutic potential of these compounds in neurodegenerative disorders .
Antimicrobial Activity
In addition to neuroprotective and antioxidant activities, pyrimido[4,5-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. For instance, related compounds have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity. This suggests a broad potential for these compounds in treating bacterial infections .
Case Studies
Several studies have highlighted the biological activity of pyrimido derivatives:
- Neuroprotection Study : A study demonstrated that specific derivatives could protect neuronal cells from H₂O₂-induced apoptosis by enhancing intracellular antioxidant levels and reducing oxidative damage markers.
- Antioxidant Evaluation : Using ORAC assays, certain derivatives were shown to have a higher capacity to scavenge free radicals compared to standard antioxidants like Trolox.
- Antimicrobial Assessment : Compounds were tested against various pathogens, revealing significant activity against E. coli and Staphylococcus aureus, suggesting potential applications in infectious disease management.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses.
- Modulation of Enzyme Activity : Some derivatives may interact with key enzymes involved in cellular signaling pathways that regulate apoptosis and cell survival.
- Antibacterial Mechanisms : The ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems and reaction conditions for synthesizing 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : A modified Biginelli reaction using polyoxometalate catalysts (e.g., HPMoVO) under solvent-free conditions is effective. The reaction involves acetalization of aromatic aldehydes with 4-amino-2-methylpyrimidine-5-carboxamide, achieving yields up to 90% at 80–100°C for 2–6 hours . Heteropolyacids are preferred due to their strong Brønsted acidity and recyclability.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer : Combine H-NMR, C-NMR, and HRMS for unambiguous characterization. For example, H-NMR signals at δ 2.55 ppm (s, 3H) confirm the methyl group, while aromatic protons appear at δ 7.19–7.53 ppm. HRMS data (e.g., calc. 330.1514 vs. found 330.1511) validates molecular composition .
Q. What synthetic routes enable functionalization at the 2-aminoethyl side chain?
- Methodological Answer : Triflic acid-mediated deprotection of tert-butyl groups in precursors like 1,3-dibenzyl-5-(tert-butylamino)-7-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione generates free amines. Subsequent alkylation or acylation in dichloromethane (DCM) with NaHCO workup ensures purity .
Q. Which crystallization techniques are suitable for X-ray diffraction studies of pyrimido-pyrimidinone derivatives?
- Methodological Answer : Slow evaporation from ethanol/water mixtures (e.g., 10 mL ethanol + 1 mL HO) yields single crystals. SHELX programs (SHELXL/SHELXS) are recommended for structure refinement, leveraging high-resolution data to resolve disorder in flexible side chains .
Q. How can fluorescent properties of related pyrimido-pyrimidinones be evaluated?
- Methodological Answer : Cyclocondensation products (e.g., pyrimido-triazolopyrimidinones) exhibit fluorescence. Use UV-Vis spectroscopy (λ = 350–400 nm) and quantum yield measurements in acetonitrile to assess photophysical behavior .
Advanced Research Questions
Q. How do computational docking studies inform the design of EGFR T790M mutant inhibitors based on this scaffold?
- Methodological Answer : Molecular docking (AutoDock Vina) against EGFR T790M mutants (PDB: 4LX6) identifies key interactions: (i) hydrogen bonding between the pyrimidinone carbonyl and Met793, and (ii) hydrophobic packing of the 7-methyl group. MD simulations (AMBER) validate binding stability over 100 ns .
Q. What strategies resolve contradictions in reported reaction yields for cyclocondensation vs. Biginelli-type syntheses?
- Methodological Answer : Yield discrepancies arise from competing pathways. Monitor intermediates via LC-MS to optimize stoichiometry (1:1 aldehyde:amide) and catalyst loading (5 mol% HPA). For cyclocondensation (e.g., with triethyl orthoesters), refluxing in acetic acid for 6 hours minimizes side products .
Q. How can stereoselective synthesis of tetrahydropyrimido-pyrimidinones be achieved?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-1-phenylethylamine) induce stereochemistry at C6 and C7. NMR coupling constants (e.g., = 6.6 Hz for diastereotopic protons) and NOESY correlations confirm configurations .
Q. What mechanistic insights explain the role of polyoxometalates in catalyzing pyrimidinone formation?
- Methodological Answer : Kinetic studies (in situ IR) reveal HPA catalysts stabilize oxocarbenium intermediates during acetalization. The Keggin structure’s redox-active sites facilitate proton transfer, lowering activation energy by ~15 kcal/mol compared to Brønsted acids alone .
Q. How do substituents on the pyrimidinone core affect binding to dihydrofolate reductase (DHFR)?
- Methodological Answer : Quaternized 2-aminoethyl derivatives show enhanced DHFR inhibition (IC = 0.8–2.3 μM). Competitive fluorescence displacement assays (methotrexate as probe) and X-ray crystallography (PDB: 3G4M) map electrostatic interactions with Asp27 and Leu28 .
Q. Tables
Table 1. Key Catalysts for Pyrimido-Pyrimidinone Synthesis
Catalyst | Reaction Type | Yield (%) | Conditions | Reference |
---|---|---|---|---|
HPMoVO | Biginelli variant | 85–90 | 80°C, solvent-free | |
HPWO | Cyclocondensation | 70–75 | Reflux, AcOH | |
Triflic Acid | Deprotection/Alkylation | 60–70 | DCM, RT, 2 h |
Table 2. Biological Activities of Derivatives
Derivative | Target | Activity (IC) | Assay Type | Reference |
---|---|---|---|---|
3-(2-Aminoethyl)-7-Me | EGFR T790M | 0.12 μM | Kinase inhibition | |
Quaternized 2-aminoethyl | DHFR | 0.8 μM | Fluorescence displacement |
Properties
IUPAC Name |
6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15/h4-5H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIXPLIYLRJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.